Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate
Description
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (CAS: 1263296-85-0) is a nitrogen-containing spirocyclic compound featuring a unique 2-azaspiro[3.3]heptane core. The molecule includes a benzhydryl (diphenylmethyl) substituent at the 2-position and a methyl ester group at the 5-position . This structure confers distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and drug discovery. Its molecular weight is approximately 307.39 g/mol (inferred from analogs like 2-benzhydryl-2-azaspiro[3.3]heptan-5-amine, MW 278.39 ), with the ester group enhancing reactivity toward hydrolysis or transesterification.
Properties
Molecular Formula |
C21H23NO2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 2-benzhydryl-2-azaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-24-20(23)18-12-13-21(18)14-22(15-21)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChI Key |
XTPVLXNBYBAZAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Azaspiro[3.3]heptane Core
The azaspiro[3.3]heptane ring system is commonly synthesized via cyclization reactions starting from appropriate amino acid or cyclic amine precursors. One well-documented approach involves the reduction of keto-azaspiro intermediates using sodium borohydride in methanol or ethyl acetate under inert atmosphere conditions to yield hydroxy-azaspiro intermediates. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be reduced with sodium borohydride at 0–25 °C for 1 hour to afford tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in yields ranging from 89% to 100% (Table 1).
| Yield (%) | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|
| 100 | Sodium borohydride | Methanol | 0 | 0.5 h | Inert atmosphere; rapid reduction |
| 93.7 | Sodium borohydride | Methanol | 0–25 | 1 h | Stirred under nitrogen; purified by extraction |
| 89.2 | Sodium borohydride | Ethyl acetate | 0–20 | 0.67 h | Quenched with ammonium chloride; off-white solid |
Table 1: Reduction of keto-azaspiro intermediates to hydroxy-azaspiro derivatives
Introduction of the Benzhydryl Group
The benzhydryl substituent (diphenylmethyl group) is introduced typically through nucleophilic substitution or coupling reactions involving the azaspiro intermediate. A common method involves the reaction of the azaspiro compound bearing a good leaving group (e.g., mesylate or tosylate) with benzhydryl nucleophiles or organometallic reagents under controlled conditions.
For instance, the hydroxy group on the azaspiro intermediate can be converted to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C to room temperature, yielding tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate with yields up to 95%. This activated intermediate can then undergo nucleophilic substitution with benzhydryl nucleophiles to install the benzhydryl group.
Esterification to Form Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate
The ester functionality at the 5-position is typically introduced by esterification of the corresponding carboxylic acid or by using ester-protected intermediates such as tert-butyl esters, which can be deprotected under acidic conditions to yield the methyl ester. Methylation may also be performed using methylating agents like diazomethane or methyl iodide under basic conditions.
Representative Synthetic Sequence
A representative synthetic route can be summarized as follows:
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate from suitable cyclic precursors.
- Reduction of the keto group to hydroxy using sodium borohydride in methanol at 0–25 °C.
- Conversion of the hydroxy group to mesylate using methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C.
- Nucleophilic substitution of the mesylate with benzhydryl nucleophile to install the benzhydryl group.
- Deprotection or methylation to yield this compound.
Reaction Conditions and Optimization
Reduction Step
- Sodium borohydride is preferred for its selectivity and mild reaction conditions.
- Reactions are typically performed in polar protic solvents like methanol or ethyl acetate.
- Temperature control (0–25 °C) is critical to avoid side reactions and ensure high yield.
- Inert atmosphere (nitrogen or argon) is used to prevent oxidation.
Mesylation Step
- Methanesulfonyl chloride is added dropwise at low temperature (0 °C) to minimize side reactions.
- Triethylamine acts as a base to scavenge hydrochloric acid formed during the reaction.
- Reaction times vary from 3 to 4 hours with stirring.
- Workup involves aqueous quenching, organic extraction, and drying over sodium sulfate.
Nucleophilic Substitution
- The mesylate intermediate is reacted with benzhydryl nucleophiles under anhydrous conditions.
- Solvents such as tetrahydrofuran or dichloromethane are commonly used.
- Reaction temperature is maintained at room temperature or slightly elevated to promote substitution.
- Purification is performed by column chromatography or recrystallization.
Summary of Research Findings and Yields
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzhydryl group can enhance its lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The benzhydryl group in the target compound may act as a directing group in cyclization reactions, as seen in spirocyclic amine synthesis .
- Conformational Effects : Crystal studies of analogous compounds (e.g., ) highlight how substituent conformations (e.g., C–O–C–C torsion angles) influence packing and stability, suggesting the target’s benzhydryl group may enforce specific conformations .
- Stability : Methyl esters are typically less stable than tert-butyl carbamates but offer faster reaction kinetics in acyl transfer reactions .
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate?
Answer:
The synthesis typically involves cyclization of precursors such as tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by carboxylation and benzhydryl group introduction. Key steps include:
- Cyclization: [2+2] Cycloaddition of endocyclic alkenes with isocyanates to form the spirocyclic core .
- Functionalization: Esterification using methyl chloroformate or coupling agents like DCC to introduce the carboxylate group .
- Purification: Chromatography or crystallization to achieve >95% purity .
Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | THF, −78°C | Ring formation |
| Esterification | DCC/DMAP, RT | Carboxylate introduction |
| Purification | Silica gel chromatography | Purity enhancement |
Basic: How is the structural conformation of this spiro compound validated?
Answer:
Structural validation employs:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm benzhydryl protons (δ 7.2–7.4 ppm) and spirocyclic carbons (δ 50–60 ppm) .
- X-ray Crystallography: Resolves bond angles (e.g., O–C–O ≈ 122°) and confirms stereochemistry .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching C₂₀H₂₄NO₃⁺ .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility: Soluble in DMSO (10 mM stock), THF, and dichloromethane. Insoluble in water .
- Stability: Degrades at >40°C; store at 2–8°C under inert gas (N₂/Ar) .
- Handling: Use anhydrous conditions to prevent ester hydrolysis .
Advanced: How can reaction mechanisms for functional group modifications be analyzed?
Answer:
- Kinetic Studies: Monitor substituent effects (e.g., benzhydryl as an electron donor) via Hammett plots .
- Isotopic Labeling: ¹⁸O tracing in carboxylate groups to track ester hydrolysis pathways .
- DFT Calculations: Model transition states for spiro ring-opening reactions (e.g., activation energy ~25 kcal/mol) .
Table 2: Functionalization Reactions
| Reaction | Reagents | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O | Carboxylic acid derivative |
| Reduction | LiAlH₄ | Alcohol intermediate |
| Alkylation | MeI, K₂CO₃ | Methyl ether analog |
Advanced: What computational strategies predict reactivity and regioselectivity?
Answer:
- Molecular Dynamics (MD): Simulate spiro ring strain (angle deviation ~5°) to predict stability .
- Docking Studies: Identify binding pockets in enzymes (e.g., β-lactamase) using AutoDock Vina .
- QSPR Models: Correlate logP values (calculated: 2.8) with membrane permeability .
Advanced: How can enantioselective synthesis be optimized for chiral centers?
Answer:
- Chiral Catalysts: Use (R)-BINOL-derived phosphoric acids for asymmetric induction (ee >90%) .
- Crystallization: Diastereomeric salt formation with L-tartaric acid to isolate (S)-enantiomer .
- HPLC Analysis: Chiralpak AD-H column (hexane:IPA = 90:10) to confirm enantiomeric excess .
Advanced: What methodologies identify biological targets of this compound?
Answer:
- Proteomics: SILAC labeling to detect protein binding partners (e.g., kinases) .
- SAR Studies: Compare analogs (Table 3) to pinpoint pharmacophore requirements .
- Inhibitor Assays: Measure IC₅₀ against β-lactamase (reported: 1.2 µM) .
Table 3: Structural Analogs and Bioactivity
| Compound | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| A | Methyl → Ethyl ester | 2.5 µM |
| B | Benzhydryl → Phenyl | Inactive |
| C | Spiro[3.3] → Spiro[2.4] | 5.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
